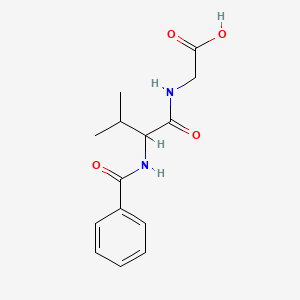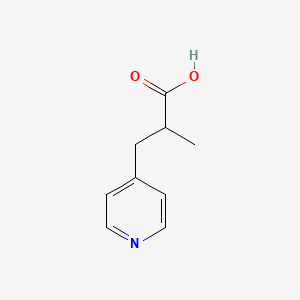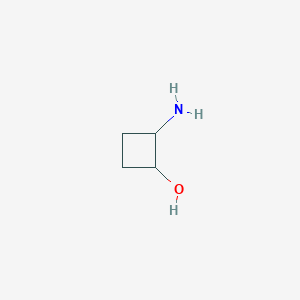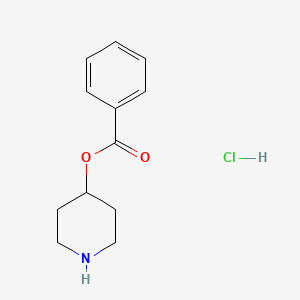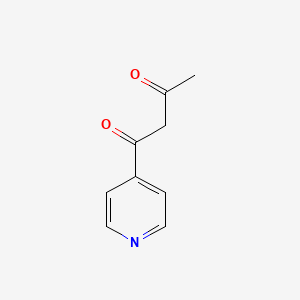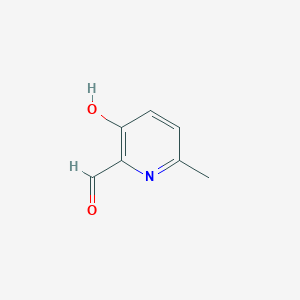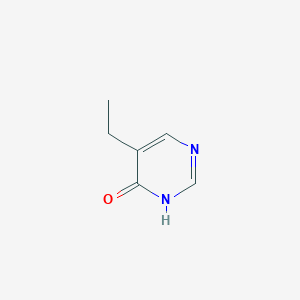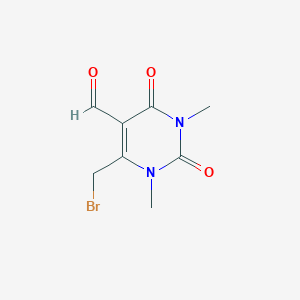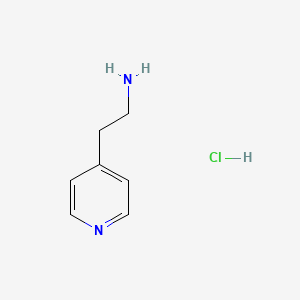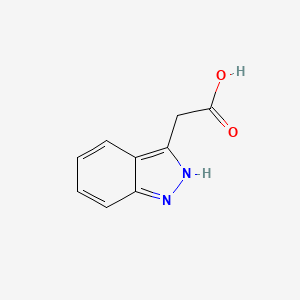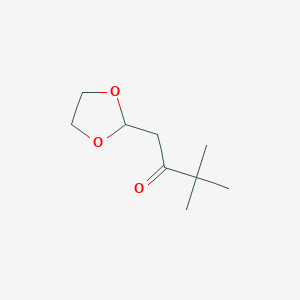
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound you’re interested in seems to be a derivative of 1,3-dioxolane with additional functional groups.
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol, has been reported . It was found to have an intramolecular hydrogen bond between the hydroxy moiety and one of the ketal oxygen atoms . This might give us some insight into the possible structure of “1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one”.
Chemical Reactions Analysis
Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals .
Scientific Research Applications
Wittig Olefinations
This compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes with triphenylphosphine and a derivative of a phosphonium salt.
Preparation of Ratiometric Fluorescent Probes
It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These probes are important tools in biochemistry and chemistry, used to measure the concentration of various analytes.
Synthesis of KN-93
The compound is used for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . Calmodulin kinase II is an enzyme that has been implicated in a broad range of biological activities, and inhibitors like KN-93 are valuable tools in the study of these processes.
Preparation of Fluorinated Spirobenzofuran Piperidines
It is used in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands . These ligands have potential applications in the treatment of various neurological and psychiatric disorders.
Synthesis of Antitumor Agents
The compound is used in the synthesis of antitumor agents . This highlights its importance in medicinal chemistry and drug discovery.
Preparation of Indole Derivatives
It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are important in medicinal chemistry due to their presence in many natural products and drugs.
Stereoselective Formation of Substituted 1,3-Dioxolanes
Stereoselective formation of substituted 1,3-dioxolanes is achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGXSZZRAYENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518728 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one | |
CAS RN |
87920-18-1 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

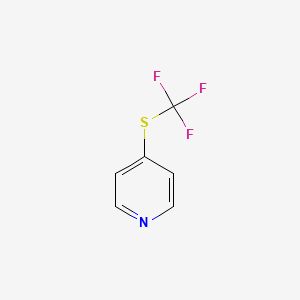
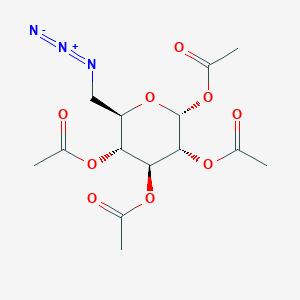
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
